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molecular formula C22H27N5O2 B560654 Branaplam CAS No. 1562338-42-4

Branaplam

Cat. No. B560654
M. Wt: 393.5 g/mol
InChI Key: STWTUEAWRAIWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729263B2

Procedure details

A 1-L flask was charged with 5-chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride (9.2 g, 23 mmol), N-Boc-Pyrazole-4-boronic acid pinacol ester (10.2 g, 35 mmol), Cs2CO3 (15 g, 46 mmol), 1,4-dioxane (100 mL) and water (25 mL). The mixture was purged with nitrogen 3 times. X-Phos (0.88 g, 1.85 mmol) and Pd2 dba3 (0.845 g, 0.922 mmol) were added. The mixture was purged with nitrogen 3 times, then heated at 80° C. for 3 hrs. By HPLC analysis, the reaction was complete. 37% HCl (10 mL) was added slowly over 20 min. Ethanol (100 mL) and H2O (200 mL) were added and the reaction mixture was heated to 75-80° C. for 16 hours. The reaction mixture was cooled to 50-60° C., and the insoluble black solids were filtered. The filtrate was cooled to 30° C., and 2N NaOH (50 mL) was added to basify the solution to pH 8-9. The resulting precipitate was stirred for 30 min, then filtered and dried under vacuum at 50° C. to give 5-(1H-pyrazol-4-yl)-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol as yellow solid. HRMS m/z 394.2239 [M+H]; 1H-NMR: (DMSO-d6, 400 MHz) δ 13.2 (br, 1H), 13.0 (br, 1H), 8.44 (d, J=8 Hz, 1H), 8.14 (br, 2H), 7.93 (d, J=8 Hz, 1H), 7.39 (d, J=12 Hz, 1H), 7.24 (d, J=8 Hz, 2H), 5.64 (m, 1H), 2.10 (dd, Ja=4 Hz, Jb=12 Hz, 2H), 1.26-1.30 (m, J=8 Hz, 2H), 1.23 (s, 6H), 1.10 (s, 6H). 13C-NMR: (DMSO-d6, 100 MHz) δ 162.80, 158.55, 155.97, 136.13, 128.30, 127.71, 120.42, 120.01, 116.26, 115.13, 113.44, 71.32, 50.99, 43.20, 34.33, 29.14.
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[CH:4]=[CH:5][C:6]([C:10]2[N:11]=[N:12][C:13]([O:16][CH:17]3[CH2:22][C:21]([CH3:24])([CH3:23])[NH:20][C:19]([CH3:26])([CH3:25])[CH2:18]3)=[CH:14][CH:15]=2)=[C:7]([OH:9])[CH:8]=1.C([N:34]1[CH:38]=[C:37](B2OC(C)(C)C(C)(C)O2)[CH:36]=[N:35]1)(OC(C)(C)C)=O.C([O-])([O-])=O.[Cs+].[Cs+].CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O.O1CCOCC1>[NH:34]1[CH:38]=[C:37]([C:3]2[CH:4]=[CH:5][C:6]([C:10]3[N:11]=[N:12][C:13]([O:16][CH:17]4[CH2:18][C:19]([CH3:25])([CH3:26])[NH:20][C:21]([CH3:23])([CH3:24])[CH2:22]4)=[CH:14][CH:15]=3)=[C:7]([OH:9])[CH:8]=2)[CH:36]=[N:35]1 |f:0.1,3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
Cl.ClC=1C=CC(=C(C1)O)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C
Name
Quantity
10.2 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
Name
Cs2CO3
Quantity
15 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.88 g
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
0.845 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting precipitate was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen 3 times
CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen 3 times
ADDITION
Type
ADDITION
Details
37% HCl (10 mL) was added slowly over 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
Ethanol (100 mL) and H2O (200 mL) were added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 75-80° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 50-60° C.
FILTRATION
Type
FILTRATION
Details
the insoluble black solids were filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 30° C.
ADDITION
Type
ADDITION
Details
2N NaOH (50 mL) was added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1N=CC(=C1)C=1C=CC(=C(C1)O)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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